molecular formula C15H18N2O3S B10861266 AR antagonist 3

AR antagonist 3

Cat. No.: B10861266
M. Wt: 306.4 g/mol
InChI Key: VOOWYFBNDLFQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR antagonist 3 is a compound that functions as an androgen receptor antagonist. Androgen receptors are critical in the development and progression of prostate cancer, making AR antagonists valuable in therapeutic applications. This compound is part of the second-generation nonsteroidal anti-androgens, which have shown improved efficacy and potency compared to first-generation compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AR antagonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the preparation of a carboxamide structure, which is a crucial component of this compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance production rates and maintain consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

AR antagonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of this compound .

Scientific Research Applications

AR antagonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

AR antagonist 3 exerts its effects by binding to the androgen receptor and preventing the activation of the receptor by androgens such as testosterone and dihydrotestosterone. This competitive inhibition blocks the downstream signaling pathways that promote the growth and proliferation of prostate cancer cells. The molecular targets include the ligand-binding domain of the androgen receptor, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AR antagonist 3 include other second-generation nonsteroidal anti-androgens such as enzalutamide, apalutamide, and darolutamide .

Uniqueness

This compound is unique in its chemical structure and binding affinity, which contribute to its effectiveness in overcoming resistance mechanisms seen with first-generation anti-androgens. Its reduced distribution in the brain also minimizes the risk of central nervous system side effects, making it a safer option for long-term use .

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-17(2)21(18,19)16-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOWYFBNDLFQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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